2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1824084-20-9
VCID: VC11703798
InChI: InChI=1S/C7H4ClN3O/c8-7-10-2-5-6(11-7)4(3-12)1-9-5/h1-3,9H
SMILES: C1=C(C2=NC(=NC=C2N1)Cl)C=O
Molecular Formula: C7H4ClN3O
Molecular Weight: 181.58 g/mol

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

CAS No.: 1824084-20-9

Cat. No.: VC11703798

Molecular Formula: C7H4ClN3O

Molecular Weight: 181.58 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde - 1824084-20-9

Specification

CAS No. 1824084-20-9
Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
IUPAC Name 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Standard InChI InChI=1S/C7H4ClN3O/c8-7-10-2-5-6(11-7)4(3-12)1-9-5/h1-3,9H
Standard InChI Key OBOIGOYVUWRRFS-UHFFFAOYSA-N
SMILES C1=C(C2=NC(=NC=C2N1)Cl)C=O
Canonical SMILES C1=C(C2=NC(=NC=C2N1)Cl)C=O

Introduction

Chemical Identity

IUPAC Name:
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

Molecular Formula:
C7H4ClN3O

Molecular Weight:
181.58 g/mol

Structure:
The compound contains a pyrrolopyrimidine core substituted with a chloro group at position 2 and an aldehyde group at position 7. The heterocyclic structure imparts unique electronic and steric properties.

PropertyValue
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Functional GroupsAldehyde, Chlorine
Heterocyclic SystemPyrrolopyrimidine

Synthesis

The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde typically involves multi-step reactions starting from pyrimidine derivatives. A common approach includes:

  • Base Structure Formation:
    Pyrrolopyrimidine is synthesized through cyclization reactions involving pyrrole and pyrimidine precursors.

  • Chlorination:
    Chlorination at the 2-position is achieved using reagents like thionyl chloride or phosphorus oxychloride.

  • Aldehyde Functionalization:
    The aldehyde group is introduced via selective oxidation of methyl or hydroxymethyl substituents or by formylation reactions.

These steps are often optimized to ensure high yields and purity of the final compound.

Applications in Medicinal Chemistry

The pyrrolopyrimidine scaffold, including derivatives like 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde, has been extensively studied for its biological activities:

  • Anticancer Activity:
    Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation by targeting kinases or DNA synthesis pathways .

  • Antiviral Potential:
    Pyrrolopyrimidines are being explored for their ability to inhibit viral enzymes, making them candidates for antiviral drug development.

  • Antioxidant Properties:
    The aldehyde functionality combined with the heterocyclic core may contribute to antioxidant activity by scavenging free radicals .

Research Findings and Future Directions

Recent studies have highlighted the versatility of pyrrolopyrimidine derivatives:

  • Synthetic Utility:
    The aldehyde group serves as a reactive site for further functionalization, enabling the synthesis of diverse derivatives for biological testing .

  • Structure-Activity Relationships (SAR):
    Modifications at the chloro and aldehyde positions influence the biological activity significantly, suggesting avenues for optimization in drug design.

  • Emerging Applications:
    Beyond medicinal chemistry, these compounds are being investigated as ligands in coordination chemistry and as intermediates in material science applications.

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